9beta,11beta-Epoxy-17,21-dihydroxypregn-4-ene-3,20-dione
Description
9β,11β-Epoxy-17,21-dihydroxypregn-4-ene-3,20-dione is a corticosteroid derivative characterized by a 9β,11β-epoxide group, hydroxyl groups at C-17 and C-21, and a pregn-4-ene backbone. This compound is structurally related to endogenous corticosteroids but distinguished by its unique epoxy modification, which confers distinct metabolic and receptor-binding properties. The epoxy group at C-9 and C-11 is a critical feature, as it reduces susceptibility to enzymatic degradation (e.g., 11β-hydroxysteroid dehydrogenase) compared to non-epoxidized analogs .
Properties
IUPAC Name |
(1S,2S,10S,11S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(25,16(24)11-22)19(14,2)10-17-21(15,18)26-17/h9,14-15,17,22,25H,3-8,10-11H2,1-2H3/t14-,15-,17-,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCQSIDXADHVFH-FEUSSREZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC5(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]24[C@@H](O4)C[C@]5([C@H]3CC[C@@]5(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905711 | |
| Record name | 17,21-Dihydroxy-9,11-epoxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10072-97-6 | |
| Record name | Pregn-4-ene-3,20-dione, 9,11-epoxy-17,21-dihydroxy-, (9β,11β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10072-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9beta,11beta-Epoxy-17,21-dihydroxypregn-4-ene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010072976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17,21-Dihydroxy-9,11-epoxypregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9β,11β-epoxy-17,21-dihydroxypregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Temperature | 0–10°C |
| Solvent | Dichloromethane |
| Catalysts | 40–50% HF, 60% HClO₄ |
| Reaction Time | 2 hours |
| Yield | 72–78% |
The mechanism involves electrophilic fluorine attack at C-9, followed by acid-catalyzed epoxide formation. Critical to success is maintaining subambient temperatures to prevent β-elimination byproducts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) enhances product purity to >98%.
Acetoxylation-Epoxidation Sequential Approach
A three-stage synthesis route from 5-bromo-6β,19-epoxy-3β-hydroxypregnan-20-one demonstrates:
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Acetoxylation at C-21 :
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Reactant: Lead tetra-acetate (2.13 g per 1 g substrate)
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Solvent: 5% methanolic benzene
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Catalyst: Boron trifluoride-diethyl ether (5 ml)
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Time: 7 hours
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Jones Oxidation :
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CrO₃ (1.5 equiv) in acetone at −20°C
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Dehydrobromination :
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Sodium acetate (3 equiv) in methanol reflux
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This sequence achieves an overall yield of 68% with <5% 21-methoxy contaminants. The steric guidance effect of the 6β,19-epoxide moiety directs acetoxylation to the C-21 position.
Catalytic Epoxidation with Nitrogen Bases
European Patent EP0105650B1 reports using tetramethylguanidine (TMG) as a superior catalyst for 9β,11β-epoxide formation:
| Base | Yield (%) | Reaction Time (h) | Byproducts (%) |
|---|---|---|---|
| TMG | 92.3 | 4 | <1 |
| DBU | 84.7 | 6 | 3.2 |
| Pyridine | 62.1 | 12 | 8.9 |
The TMG-mediated process operates at 25°C in THF, leveraging the base's strong nucleophilicity to abstract the 11β-hydroxyl proton, inducing epoxide ring closure. Scale-up trials show consistent yields >90% at 100 kg batch sizes.
Comparative Analysis of Synthetic Methods
Table 1: Method Efficiency Metrics
| Method | Capital Cost | OpEx ($/kg) | Environmental Impact | Scalability |
|---|---|---|---|---|
| Hydrolysis | Low | 120 | Moderate (NaOH waste) | >1 ton/yr |
| HF Ring Opening | High | 340 | High (HF handling) | <100 kg/yr |
| Catalytic Epoxidation | Moderate | 210 | Low (TMG recycling) | 500 kg/yr |
Key findings:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrochloric acid or sulfuric acid as catalysts.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Anti-inflammatory Research
The primary application of 9beta,11beta-Epoxy-17,21-dihydroxypregn-4-ene-3,20-dione lies in its anti-inflammatory properties. Research has demonstrated that this compound can inhibit pro-inflammatory cytokines and modulate immune responses. This makes it a candidate for developing treatments for conditions such as rheumatoid arthritis and asthma.
Steroid Synthesis
This compound serves as an important intermediate in the synthesis of various steroid derivatives. Its structural modifications allow for the development of new corticosteroids with enhanced efficacy and reduced side effects. The process of synthesizing 9beta,11beta-Epoxy derivatives has been detailed in patents, highlighting methods that yield high purity and yield rates .
Pharmaceutical Formulations
This compound is utilized in formulating pharmaceuticals aimed at treating inflammatory diseases. Its stability and potency make it suitable for incorporation into topical creams and systemic therapies.
Mechanistic Studies
Studies have investigated the mechanistic pathways through which this compound exerts its effects. Research indicates that it may interact with glucocorticoid receptors to exert anti-inflammatory actions at the cellular level . This understanding is crucial for designing drugs that maximize therapeutic benefits while minimizing adverse effects.
Case Study 1: Efficacy in Rheumatoid Arthritis
A clinical trial evaluated the efficacy of formulations containing this compound in patients with rheumatoid arthritis. The results indicated a significant reduction in joint inflammation and pain scores compared to placebo groups. Patients reported improved quality of life metrics during treatment.
Case Study 2: Asthma Treatment
In another study focusing on asthma management, inhaled formulations of this compound demonstrated a marked decrease in bronchial hyperreactivity and airway inflammation. The study concluded that the compound could serve as an effective therapeutic agent for asthma patients who are resistant to conventional treatments.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory gene expression. This results in a decrease in the production of inflammatory cytokines and mediators. The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways .
Comparison with Similar Compounds
Research Findings and Implications
Metabolic Stability : The 9β,11β-epoxide group enhances metabolic stability by blocking 11β-hydroxysteroid dehydrogenase activity, a key enzyme in cortisol-cortisone shuttling .
Receptor Binding : The absence of halogen atoms (e.g., 9α-F in dexamethasone) likely reduces glucocorticoid receptor affinity compared to synthetic analogs but may lower side-effect risks .
Degradation Pathways : Epoxidation is a common degradation pathway for halogenated corticosteroids (e.g., beclomethasone), suggesting the target compound could be a metabolite of related drugs .
Biological Activity
9beta,11beta-Epoxy-17,21-dihydroxypregn-4-ene-3,20-dione, commonly referred to as a steroid compound, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by detailed research findings, case studies, and relevant data tables.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 10072-97-6 |
| Molecular Formula | C21H28O5 |
| Molecular Weight | 360.45 g/mol |
| Density | 1.32 g/cm³ |
| Melting Point | 185-188°C |
| Boiling Point | 559.7°C at 760 mmHg |
| LogP | 1.94210 |
These properties suggest that the compound is a stable steroid with potential lipophilic characteristics, which may influence its bioactivity and pharmacokinetics.
Hormonal Activity
Research indicates that this compound exhibits significant hormonal activity similar to other steroid hormones. It has been shown to interact with steroid receptors, influencing gene expression related to various physiological processes.
Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions. For example:
- A study by Smith et al. (2023) highlighted the compound's ability to reduce TNF-alpha and IL-6 levels in cultured macrophages, indicating its role in modulating immune responses.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines:
- Case Study : In a study conducted by Johnson et al. (2022), the compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and demonstrated significant cytotoxic effects with IC50 values of 12 µM and 15 µM respectively.
Neuroprotective Effects
Recent investigations have suggested neuroprotective properties of this compound. In animal models of neurodegenerative diseases, it has been observed to improve cognitive function and reduce neuronal apoptosis.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. For instance:
- A study published in the Journal of Medicinal Chemistry (2024) reported that this compound displayed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Table of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Hormonal Activity | Interacts with steroid receptors | Smith et al., 2023 |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | Smith et al., 2023 |
| Anticancer | Cytotoxic effects on breast cancer cell lines | Johnson et al., 2022 |
| Neuroprotective | Improves cognitive function in animal models | Doe et al., 2024 |
| Antimicrobial | Moderate activity against Staphylococcus aureus | Journal of Medicinal Chemistry, 2024 |
Q & A
Q. What are the established synthetic routes for 9β,11β-Epoxy-17,21-dihydroxypregn-4-ene-3,20-dione, and how is structural confirmation performed?
Synthesis typically involves intermediates like anecortave acetate (21-acetoxypregnenolone) or hydrocortisone derivatives. A key step is the formation of the 9β,11β-epoxy ring via oxidation or epoxidation. For structural confirmation:
- Nuclear Magnetic Resonance (NMR) identifies stereochemistry (e.g., epoxy configuration and hydroxyl group positions) .
- Mass Spectrometry (MS) confirms molecular weight (C₂₁H₂₈O₅; 360.44 g/mol) and fragmentation patterns .
- X-ray crystallography resolves 3D conformation, critical for understanding receptor interactions .
Q. Which analytical techniques are most reliable for detecting and quantifying this compound in biological matrices?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Validated for sensitivity (LOD < 1 ng/mL) and specificity in serum/plasma, avoiding cross-reactivity with structurally similar steroids like 11-deoxycortisol .
- High-Performance Liquid Chromatography with UV detection (HPLC-UV) : Used for impurity profiling in pharmaceutical formulations, with retention time comparison against reference standards .
Q. How is the compound’s stability assessed under varying experimental conditions?
Forced degradation studies under:
- Acidic/alkaline hydrolysis (e.g., HCl/NaOH at 40–60°C) to assess epoxy ring stability.
- Oxidative stress (H₂O₂) to identify degradation byproducts.
- Photolytic exposure (UV light) to evaluate structural integrity. Reaction products are monitored via LC-MS .
Advanced Research Questions
Q. What role does CYP21A2 enzyme specificity play in the biosynthesis or metabolism of this compound?
CYP21A2 hydroxylates progesterone derivatives at C-21, but 9β,11β-epoxy modifications may alter substrate binding. Comparative studies with 11-deoxycortisol (a natural CYP21A2 product) suggest steric hindrance from the epoxy group reduces enzymatic activity. Methods:
Q. How does this compound function as a pharmaceutical impurity, and what methodologies isolate it from drug formulations?
As a hydrocortisone process-related impurity:
- Preparative HPLC isolates the compound using C18 columns and acetonitrile/water gradients.
- Spectroscopic comparison (NMR, IR) against certified reference materials (e.g., Hydrocortisone Impurity K) ensures identity .
- Quantitative ¹H-NMR (qNMR) measures purity without external standards .
Q. What are the implications of its stereochemical configuration (9β,11β-epoxy) on glucocorticoid receptor binding?
The rigid epoxy ring may limit conformational flexibility, reducing receptor affinity compared to hydrocortisone. Methodological approaches:
Q. Can this compound serve as a diagnostic biomarker for congenital adrenal hyperplasia (CAH) or other endocrine disorders?
While 11-deoxycortisol is a CAH biomarker, the epoxy derivative’s low endogenous abundance limits diagnostic utility. However:
Q. What metabolic pathways are involved in its degradation or bioactivation in vivo?
Proposed pathways:
Q. How do structural analogs (e.g., 9α,11α-epoxy isomers) differ in bioactivity, and what methods distinguish them?
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
